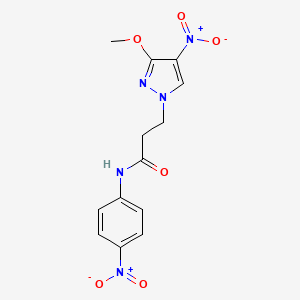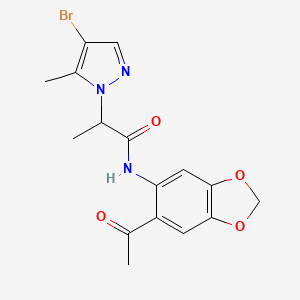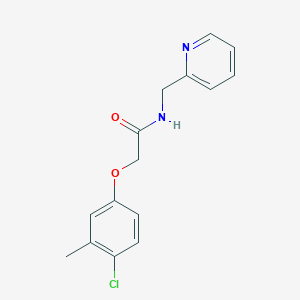
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide
Übersicht
Beschreibung
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide, also known as MNPP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MNPP is a pyrazole derivative that has been synthesized through a series of reactions.
Wirkmechanismus
The mechanism of action of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide is not fully understood. It has been suggested that 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide may exert its anticancer effects by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide may also exert its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has been shown to have biochemical and physiological effects in various studies. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers of oxidative stress, in cancer cells and animal models of inflammation. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has also been shown to increase the levels of glutathione (GSH), an antioxidant enzyme, in cancer cells. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has some limitations for lab experiments. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has poor solubility in water, which can make it difficult to use in some experiments. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide can be further studied for its potential therapeutic applications in various diseases. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide can be studied in combination with other drugs to enhance its effectiveness. The mechanism of action of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide can be further elucidated to better understand its effects on cancer cells and inflammation. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide can also be modified to improve its solubility and half-life, making it a more effective compound for lab experiments and potential drug development.
Conclusion:
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has been synthesized through a multi-step process and has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has the potential to be developed as a drug for the treatment of cancer and inflammatory diseases. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide, including further studies of its potential therapeutic applications, mechanism of action, and modification to improve its effectiveness.
Wissenschaftliche Forschungsanwendungen
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has been studied in various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has also been studied in animal models of inflammation and has shown to reduce inflammation and oxidative stress. 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide has the potential to be developed as a drug for the treatment of cancer and inflammatory diseases.
Eigenschaften
IUPAC Name |
3-(3-methoxy-4-nitropyrazol-1-yl)-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O6/c1-24-13-11(18(22)23)8-16(15-13)7-6-12(19)14-9-2-4-10(5-3-9)17(20)21/h2-5,8H,6-7H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSDUKOYHPUFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N-(4-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyridine](/img/structure/B4759975.png)

![3-ethyl-5-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4759996.png)
![ethyl 2-(ethyl{[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4760006.png)

![N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4760022.png)
![N-(4-{[(4-chlorophenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4760025.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4760033.png)

![2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4760048.png)

![3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B4760065.png)
![4,5-dimethoxy-2-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4760069.png)
![1-[4-(4-methoxyphenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4760073.png)